molecular formula C13H15ClN6O B12225365 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine

Cat. No.: B12225365
M. Wt: 306.75 g/mol
InChI Key: KNKGSROLGNWASB-UHFFFAOYSA-N
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Description

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine typically involves the reaction of 5-chloropyrimidine with piperazine, followed by methoxylation. The process can be summarized in the following steps:

    Chlorination: 5-chloropyrimidine is synthesized through the chlorination of pyrimidine.

    Piperazine Reaction: The chlorinated pyrimidine is then reacted with piperazine to form the intermediate compound.

    Methoxylation: Finally, the intermediate is methoxylated to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Condensation Reactions: The compound can form condensation products with other reactive species.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Buspirone Hydrochloride: A similar compound with anxiolytic properties.

    Rilpivirine: Another pyrimidine derivative used as an antiretroviral drug.

    Thiophene-Pyridine Derivatives: Compounds containing both thiophene and pyridine rings, used in various pharmaceutical applications.

Uniqueness

4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloropyrimidine moiety with a piperazine ring and a methoxy group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H15ClN6O

Molecular Weight

306.75 g/mol

IUPAC Name

4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-methoxypyrimidine

InChI

InChI=1S/C13H15ClN6O/c1-21-12-6-11(17-9-18-12)19-2-4-20(5-3-19)13-15-7-10(14)8-16-13/h6-9H,2-5H2,1H3

InChI Key

KNKGSROLGNWASB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=N3)Cl

Origin of Product

United States

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